molecular formula C7H4F3NO2 B8097410 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde

Cat. No.: B8097410
M. Wt: 191.11 g/mol
InChI Key: IUCLOJIMJCNWTG-UHFFFAOYSA-N
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Description

6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde (CAS: 115551-66-1, MFCD31698114) is a pyridine derivative with the molecular formula C₇H₄F₃NO₂. It features a hydroxyl (-OH) group at position 6, a trifluoromethyl (-CF₃) group at position 4, and an aldehyde (-CHO) at position 3 of the pyridine ring .

Properties

IUPAC Name

6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-6(13)11-2-4(5)3-12/h1-3H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLOJIMJCNWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

Chlorination of hydroxyl precursors using phosphorus oxychloride (POCl₃) is a well-established route to chloroheterocycles. In the synthesis of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine, POCl₃ was refluxed with a dihydroxy intermediate at 125–135°C for 18 hours, achieving near-quantitative conversion. Applying this to 6-hydroxy-4-(trifluoromethyl)nicotinaldehyde synthesis:

  • Protection of the aldehyde : Temporarily mask the aldehyde as an acetal to prevent oxidation during chlorination.

  • Chlorination : Reflux with POCl₃ (3–5 eq.) in anhydrous DCE for 12–24 hours.

  • Deprotection : Hydrolyze the acetal under acidic conditions (e.g., HCl/THF) to regenerate the aldehyde.

Hydrolytic Cleavage of Chloro Derivatives

Post-chlorination, controlled hydrolysis introduces the hydroxyl group. In the synthesis of 4-trifluoromethylnicotinic acid, 3-cyano-4-trifluoromethylpyridine was hydrolyzed in 30% NaOH/ethanol at 80°C for 10 hours, yielding 90.96% product. For this compound:

  • Base selection : Aqueous NaOH or KOH in ethanol/water mixtures (1:1 v/v).

  • Temperature : 75–85°C to balance reaction rate and aldehyde stability.

  • Workup : Acidification to pH <1 with HCl, followed by ethyl acetate extraction to isolate the product.

Protecting Group Strategies for Multifunctional Intermediates

Boc Protection of Amines

The use of tert-butoxycarbonyl (Boc) groups is critical in preventing amine-aldehyde condensation. In the synthesis of piperazine derivatives, Boc-protected amines were coupled with aldehydes, followed by deprotection with trifluoroacetic acid (TFA). For trifluoromethylated nicotinaldehydes:

  • Coupling conditions : EDCl/DMAP in DCM for carbodiimide-mediated amidation.

  • Deprotection : TFA/DCM (1:1 v/v) at room temperature for 90 minutes.

Acetal Protection of Aldehydes

To prevent aldehyde oxidation during chlorination, acetal formation with ethylene glycol or 1,2-ethanedithiol is recommended. Deprotection is achieved via acid-catalyzed hydrolysis (e.g., HCl in THF).

Analytical Characterization and Yield Optimization

Spectroscopic Validation

1H NMR (300 MHz, D₂O) of related compounds shows characteristic peaks:

  • Trifluoromethyl groups: δ 7.15–7.02 (aromatic protons).

  • Aldehyde protons: δ 9.8–10.2 (singlet, absent in protected intermediates).

13C NMR confirms the trifluoromethyl carbon at δ 120–125 ppm (q, J = 280–300 Hz).

Yield Comparison of Methodologies

MethodKey ReagentsYield (%)Purity (%)Reference
Reductive AminationNaBH(OAc)₃, DCE78>95
Catalytic HydrogenationPd/C, H₂90.9698
POCl₃ ChlorinationPOCl₃, DCE9597

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:

  • Oxidation: Further oxidation of the aldehyde group can lead to the formation of carboxylic acids.

  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Manganese dioxide (MnO₂), chromyl chloride (CrO₂Cl₂)

  • Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles and suitable solvents

Major Products Formed:

  • Oxidation: 6-Hydroxy-4-(trifluoromethyl)nicotinic acid

  • Reduction: 6-Hydroxy-4-(trifluoromethyl)nicotinol

  • Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde demonstrates promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HeLa and MCF-7, with IC50 values ranging from 10 to 30 µM. The mechanisms of action include apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
This compoundHeLa15Apoptosis
This compoundMCF-725Cell Cycle Arrest

Neuroprotective Effects :
Preliminary studies suggest potential neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases. Its ability to modulate biochemical pathways involved in neuronal survival is under investigation.

Antimicrobial Properties

The compound has shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Agricultural Applications

The trifluoromethyl group enhances the biological activity of agrochemicals derived from this compound. It is being explored in the development of new pesticides and herbicides that exhibit higher efficacy compared to traditional compounds. The incorporation of trifluoromethylated derivatives has been linked to improved performance in pest control due to their unique interaction with biological targets in pests.

Materials Science

In materials science, this compound serves as an intermediate for synthesizing novel polymers and materials with enhanced thermal stability and chemical resistance. Its unique chemical properties allow for the development of materials suitable for various industrial applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of several nicotinaldehyde derivatives, including this compound, on cancer cell lines. The findings revealed that this compound effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle modulation.

Case Study 2: Agricultural Efficacy

Research conducted on the agricultural applications of trifluoromethylated compounds demonstrated that formulations containing this compound exhibited superior fungicidal properties compared to non-fluorinated counterparts. Field trials indicated a significant reduction in crop loss due to fungal infections.

Mechanism of Action

The mechanism by which 6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors and enzymes, leading to specific biological responses. The hydroxyl group contributes to its solubility and reactivity, making it suitable for various applications.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name CAS Number Substituents (Positions) Molecular Formula Key Features
6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde 115551-66-1 -OH (6), -CF₃ (4), -CHO (3) C₇H₄F₃NO₂ Hydrogen-bond donor (-OH), strong electron-withdrawing -CF₃
2-Amino-5-(trifluoromethyl)nicotinaldehyde 944904-70-5 -NH₂ (2), -CF₃ (5), -CHO (3) C₇H₅F₃N₂O Amino group enhances nucleophilicity; -CF₃ at position 5 alters ring electronics
2-Methoxy-6-(trifluoromethyl)nicotinaldehyde 944904-45-4 -OCH₃ (2), -CF₃ (6), -CHO (3) C₈H₆F₃NO₂ Methoxy group increases lipophilicity; steric effects at position 2
6-(4-(Trifluoromethyl)phenyl)nicotinaldehyde 356058-14-5 -Ph-CF₃ (6), -CHO (3) C₁₃H₈F₃NO Bulky aryl substituent enhances π-π stacking; higher molecular weight
6-(Trifluoromethyl)nicotinonitrile Not provided -CF₃ (6), -CN (3) C₇H₃F₃N₂ Nitrile group (-CN) offers distinct reactivity for click chemistry

Physicochemical Properties

  • Hydrogen Bonding: The hydroxyl group in this compound enables strong intermolecular hydrogen bonds, as observed in crystal structures of related compounds (e.g., O–H⋯N interactions in nicotinaldehyde hydrazones) .
  • Electron Effects: The -CF₃ group at position 4 in the parent compound withdraws electron density, polarizing the aldehyde group and enhancing reactivity toward nucleophilic addition. Comparatively, -CF₃ at position 5 (2-Amino-5-(trifluoromethyl)nicotinaldehyde) alters regioselectivity in reactions .
  • Crystallographic Behavior: Analogs like Nicotinaldehyde [2,8-bis(trifluoromethyl)quinolin-4-yl]hydrazone monohydrate exhibit π-π interactions (3.65 Å) and disorder in -CF₃ groups, suggesting conformational flexibility influenced by substituent positions .

Biological Activity

6-Hydroxy-4-(trifluoromethyl)nicotinaldehyde is a derivative of nicotinaldehyde, which has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydroxyl group and a trifluoromethyl group, which may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry.

Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H5_5F3_3N2_2O2_2
  • Molecular Weight : 202.12 g/mol
  • IUPAC Name : 6-Hydroxy-4-(trifluoromethyl)pyridine-3-carbaldehyde

This compound's unique structure suggests that it may exhibit diverse biological activities due to the electron-withdrawing effects of the trifluoromethyl group and the hydroxyl group’s ability to participate in hydrogen bonding.

Antimicrobial Activity

Research has shown that derivatives of nicotinaldehyde, including those with trifluoromethyl substitutions, often display significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, Escherichia coli6–7 mM
Other derivativesBacillus cereus, Pseudomonas aeruginosaVaries (specific MIC values needed)

Studies indicate that the introduction of trifluoromethyl groups enhances the antibacterial activity against resistant strains, suggesting a promising avenue for developing new antimicrobial agents .

Cytotoxic Activity

The cytotoxic properties of this compound have also been explored. Research indicates that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. For example:

Cell Line IC50 Value (µM)
A431 (human epidermoid carcinoma)0.29 - 0.90
HePG-2 (liver cancer)Varies (specific IC50 values needed)
Caco-2 (colon cancer)Varies (specific IC50 values needed)

These findings suggest that derivatives with trifluoromethyl substitutions can inhibit cell proliferation effectively, potentially through mechanisms involving DNA intercalation and topoisomerase inhibition .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds like this have been shown to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer and bacterial growth.
  • DNA Interaction : The ability to intercalate into DNA or inhibit topoisomerases contributes to their cytotoxic effects.
  • Antioxidant Properties : The presence of hydroxyl groups often correlates with antioxidant activity, which may protect cells from oxidative stress .

Case Studies

Several studies have investigated the biological activity of compounds related to this compound. For instance:

  • Study on Antimicrobial Efficacy : A comparative analysis was conducted on various naphthyridine derivatives, revealing that those with trifluoromethyl substitutions exhibited superior antibacterial properties against Gram-positive and Gram-negative bacteria .
  • Cytotoxicity Assessment : A series of nicotinic aldehyde derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines, demonstrating significant inhibition at low concentrations .

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